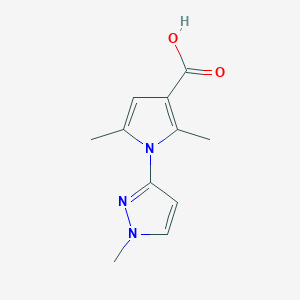
2,5-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMPP and belongs to the pyrrole carboxylic acid family. DMPP has been of interest to researchers due to its unique properties and potential applications in various fields of research.
Scientific Research Applications
Alternative Synthesis Approaches and Compound Properties
- An alternative synthesis approach for pyrrole-1,3,4-thiadiazoles, including derivatives similar in structure to the compound , has been developed to overcome the formation of secondary products. These new compounds demonstrate pharmacological interest and have been characterized thoroughly, suggesting potential applications in medicinal chemistry (Bijev & Prodanova, 2004).
Coordination Chemistry and Molecular Structures
- Research on mononuclear Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine highlights the structural and bonding intricacies of these complexes, contributing to coordination chemistry and potential applications in catalysis and materials science (Saldías et al., 2020).
Antimicrobial Applications
- Novel (E)-methyl pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, demonstrating significant antibacterial and antifungal properties. This suggests the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Coordination Compounds and Crystal Structures
- The synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives and their coordination with metal ions like Cu(II) and Co(II) have been explored, contributing to our understanding of metal-organic frameworks and their potential applications in catalysis and materials science (Radi et al., 2015).
Synthesis and Biological Activity
- A study on the synthesis of novel pyrazole derivatives, including antimicrobial and anticancer activities, highlights the therapeutic potential of these compounds. This research adds valuable insights into the design of new drugs with improved efficacy and safety profiles (Hafez et al., 2016).
properties
IUPAC Name |
2,5-dimethyl-1-(1-methylpyrazol-3-yl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-6-9(11(15)16)8(2)14(7)10-4-5-13(3)12-10/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOIPPXESWTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NN(C=C2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
1179741-62-8 |
Source


|
| Record name | 2,5-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)
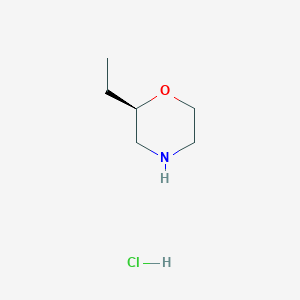
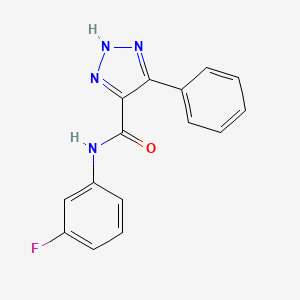
![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)


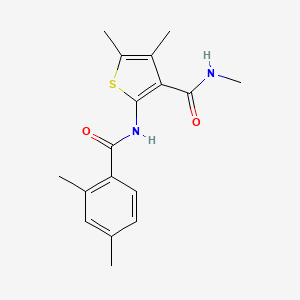
![N-benzyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2634718.png)
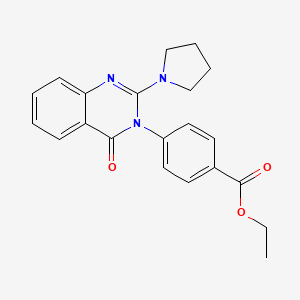

![N-(3-chloro-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2634725.png)

![Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2634727.png)
